molecular formula C8H8N2S B11998726 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine

3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine

Cat. No.: B11998726
M. Wt: 164.23 g/mol
InChI Key: JHAYFTUUPMLPCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring allows for versatile reactivity and a broad spectrum of biological activities .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C8H8N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2

InChI Key

JHAYFTUUPMLPCS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CN=CC=C2

Origin of Product

United States

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